molecular formula C20H25NO2 B14139149 tert-Butyl dibenzylglycinate CAS No. 94226-56-9

tert-Butyl dibenzylglycinate

Cat. No.: B14139149
CAS No.: 94226-56-9
M. Wt: 311.4 g/mol
InChI Key: XYOXRZQZYPJYCO-UHFFFAOYSA-N
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Description

For the purpose of this analysis, we focus on structurally analogous compounds, including tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1), Terbutaline Related Compound D (CAS 94109-61-2), and other carbamate derivatives (CAS 192725-45-4, 16251-45-9). These compounds are characterized by their tert-butyl groups, aromatic substituents, and roles in pharmaceutical and chemical research .

Properties

CAS No.

94226-56-9

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl 2-(dibenzylamino)acetate

InChI

InChI=1S/C20H25NO2/c1-20(2,3)23-19(22)16-21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3

InChI Key

XYOXRZQZYPJYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl dibenzylglycinate can be synthesized through a multi-step process starting from glycine. One common method involves the reaction of glycine with ethyl tert-butyl ester under acidic conditions to form tert-butyl glycinate. This intermediate is then reacted with benzyl chloride in the presence of a base to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl dibenzylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl dibenzylglycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl dibenzylglycinate involves its interaction with specific molecular targets. The tert-butyl and benzyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular membranes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 1186654-76-1 Pyrrolidine backbone, hydroxymethyl, 4-methoxyphenyl
Terbutaline Related Compound D (2-[Benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethan-1-one) C₁₉H₂₃NO₃ 313.39 94109-61-2 Benzyl-tert-butyl amino group, dihydroxyphenyl ketone
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate Not explicitly stated - 192725-45-4 Benzyloxy phenyl, hydroxypropan, carbamate linkage
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate Not explicitly stated - 16251-45-9 Complex carbamate with acetamido and diphenyl groups

Key Observations :

  • The tert-butyl group is a common feature, enhancing steric bulk and influencing stability .
  • Aromatic substituents (e.g., methoxyphenyl, benzyloxy phenyl) modulate lipophilicity and electronic properties, affecting bioavailability and reactivity .

Stability and Reactivity

  • tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate: Stable under recommended storage conditions (dry, ventilated, away from ignition sources). No hazardous reactions reported .
  • Terbutaline Related Compound D : As a pharmaceutical secondary standard, it demonstrates high chemical stability under controlled environments (e.g., low humidity, inert atmospheres) .
  • Carbamate Derivatives : Stability varies with substituents. For example, the hydroxypropan group in CAS 192725-45-4 may introduce sensitivity to oxidation, necessitating inert storage .

Research Findings and Limitations

  • Synthetic Utility : The pyrrolidine derivative’s hydroxymethyl group enables functionalization, making it a versatile building block .
  • Structural Similarity : Compounds with similarity scores >0.75 (e.g., CAS 192725-45-4) may share overlapping biological targets but require empirical validation .
  • Data Gaps : Ecological and long-term toxicological profiles are unavailable for most analogs, highlighting the need for further study .

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